

Assessing the Purity of Commercially Available D-Erythrose: A Comparative Guide

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Compound of Interest

Compound Name: D-Erythrose

Cat. No.: B157929

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For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive comparison of commercially available **D-Erythrose**, a crucial four-carbon sugar intermediate in various metabolic pathways.^{[1][2]} We present a summary of purity data from various suppliers, detailed experimental protocols for key analytical techniques, and a comparative analysis of these methods to aid in the selection of **D-Erythrose** of appropriate quality for research and development needs.

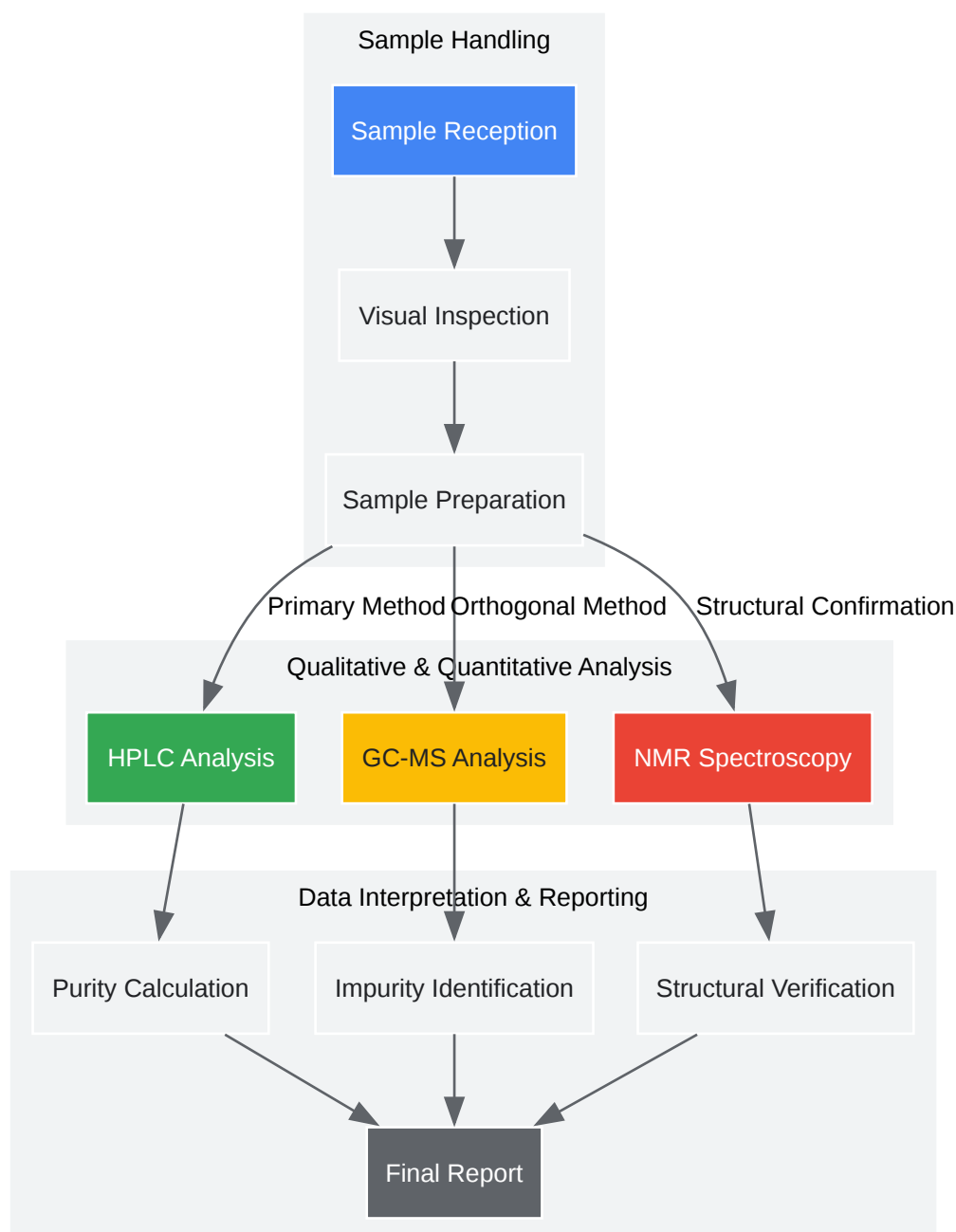
D-Erythrose Purity Comparison

The purity of commercially available **D-Erythrose** can vary significantly between suppliers. The following table summarizes the purity specifications from several vendors, highlighting the analytical method used for determination. It is important to note that the listed purities are as stated by the suppliers and may not reflect lot-to-lot variability.

Supplier	Stated Purity	Analytical Method	Common Impurities/By-products
MedchemExpress	99.73% [3]	HPLC [3]	Not specified
Lab Pro Inc.	Min. 98.0% [4]	HPLC [4]	Not specified
Biosynth	Min. 50% / Min. 75% [5] [6]	HPLC [5]	Not specified
BOC Sciences	Min. 75% [7]	Not specified	Not specified
Sigma-Aldrich	≥75%	TLC	Not specified
From Synthesis	Not applicable	Not applicable	D-arabinose, gluconic acid, arabinonic acid [8]

Experimental Workflow for Purity Assessment

A systematic approach is crucial for accurately assessing the purity of a **D-Erythrose** sample. The following diagram illustrates a typical experimental workflow, starting from sample reception to the final purity determination using various analytical techniques.



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Experimental workflow for **D-Erythrose** purity assessment.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of **D-Erythrose** purity. Below are protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for quantifying the purity of **D-Erythrose**.^{[3][4][5]} A common approach involves using a carbohydrate-specific column with electrochemical detection.

- Instrumentation: HPLC system with a pulsed amperometric detector (PAD) or an electrochemical detector.^{[9][10]}
- Column: A high-performance anion-exchange column, such as a CarboPac™ MA1 column.^{[9][10]}
- Mobile Phase: Isocratic elution with 500 mM Sodium Hydroxide (NaOH).^{[9][10]}
- Flow Rate: 0.4 mL/min.^{[9][10]}
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve a known concentration of **D-Erythrose** in deionized water. Filter the sample through a 0.2 µm syringe filter before injection.^[10]
- Data Analysis: Purity is determined by calculating the area percentage of the **D-Erythrose** peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful orthogonal technique for identifying and quantifying volatile impurities after derivatization.^{[11][12]}

- Derivatization:
 - To a dry sample of **D-Erythrose** (approx. 1 mg), add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
 - Heat the mixture at 70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer.^[13]

- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp to 250 °C at a rate of 10 °C/min.
 - Hold at 250 °C for 5 minutes.
- Injector Temperature: 250 °C.
- MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-600.
- Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify by comparing the peak area of each impurity to that of an internal standard.[\[14\]](#)[\[15\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of **D-Erythrose** and the identification of structurally related impurities.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Instrumentation: NMR spectrometer (400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of **D-Erythrose** in 0.6 mL of Deuterium Oxide (D₂O).
- ¹H NMR:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical chemical shifts for carbohydrate protons are in the range of 3.0-5.5 ppm.[\[17\]](#)
 - The anomeric proton signal is typically found between 4.5 and 5.5 ppm.[\[20\]](#)
- ¹³C NMR:

- Acquire a one-dimensional carbon NMR spectrum.
- Typical chemical shifts for carbohydrate carbons are in the range of 60-110 ppm.[17]
- 2D NMR (COSY, HSQC):
 - Perform 2D experiments to confirm the connectivity of protons and carbons, which aids in the definitive structural assignment and identification of impurities.
- Data Analysis: Compare the obtained spectra with known spectra of **D-Erythrose**. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for purity determination by integrating the signals of **D-Erythrose** against a certified internal standard.

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